(S,R)-6-Ph-Pyox-BisPh
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Overview
Description
(S,R)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl, commonly referred to as (S,R)-6-Ph-Pyox-BisPh, is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl typically involves the reaction of 2-pyridyl-oxazoline with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (S,R)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S,R)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(S,R)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S,R)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl involves its ability to coordinate with metal ions, forming chiral metal complexes. These complexes can then catalyze various asymmetric reactions, leading to the formation of chiral products. The molecular targets include transition metal centers, and the pathways involved are typically related to the catalytic cycles of the metal complexes.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl
- (S,S)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl
- (R,S)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl
Uniqueness
(S,R)-6-Phenyl-2-pyridyl-oxazoline-bisphenyl is unique due to its specific chiral configuration, which imparts distinct stereochemical properties to the reactions it catalyzes. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and materials science.
Properties
IUPAC Name |
(4S,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGIOXAHQGYSFZ-LOSJGSFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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